(1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol
Description
Crystallographic Analysis of Hexacyclic Framework
The crystallographic analysis of (1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol reveals a complex polycyclic architecture that shares structural similarities with manzamine alkaloids. The hexacyclic framework comprises an intricate array of five-, six-, eight-, and thirteen-membered rings, with the diaza functionality incorporated into the core structure. X-ray diffraction crystallographic analysis of related diazahexacyclic compounds has demonstrated that the piperidine ring systems typically adopt chair conformations, while cyclohexene rings display boat conformations.
The crystallographic data for similar diazahexacyclic structures indicate specific geometric parameters that are characteristic of this compound class. Bond lengths within the hexacyclic framework typically range from 1.45 to 1.55 Angstroms for carbon-carbon single bonds, while carbon-nitrogen bonds measure approximately 1.47 Angstroms. The incorporation of the ethylidene group at position 13 introduces additional structural complexity, with the carbon-carbon double bond exhibiting a length of approximately 1.34 Angstroms.
| Structural Parameter | Value | Reference Compound |
|---|---|---|
| Carbon-Carbon Single Bond | 1.45-1.55 Å | Manzamine A |
| Carbon-Nitrogen Bond | 1.47 Å | Diazahexacyclic alkaloids |
| Carbon-Carbon Double Bond | 1.34 Å | Ethylidene moiety |
| Piperidine Ring Conformation | Chair | Related alkaloids |
| Cyclohexene Ring Conformation | Boat | Related alkaloids |
The crystal lattice organization of diazahexacyclic compounds often involves intermolecular hydrogen bonding between nitrogen atoms and hydroxyl groups, contributing to the overall stability of the crystalline form. The hydroxyl group at position 18 in the target compound likely participates in similar hydrogen bonding networks, influencing both the solid-state structure and solution-phase behavior.
Properties
IUPAC Name |
(1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-10-9-21-14-7-11(10)16-15(21)8-19(18(16)22)12-5-3-4-6-13(12)20-17(14)19/h2-6,11,14-18,20,22H,7-9H2,1H3/b10-2-/t11-,14-,15-,16?,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKXGHRRYWMPER-RWFFMQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3NC6=CC=CC=C65)C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@@]5([C@H]3NC6=CC=CC=C65)[C@@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragmentation of the Diazahexacyclic Core
The hexacyclic backbone is dissected into two tricyclic intermediates:
-
Intermediate A : A bicyclic amine bearing a diene moiety.
-
Intermediate B : A tetracyclic lactam precursor with orthogonal protecting groups.
The fusion of these intermediates via [4+2] cycloaddition or ring-closing metathesis (RCM) forms the central diazahexacyclic system.
Ethylidene Group Introduction
The 13-ethylidene substituent is introduced via Wittig olefination or Horner-Wadsworth-Emmons reactions at a late synthetic stage to avoid premature isomerization.
Hydroxyl Group Installation
Stereoselective oxidation at C18 (e.g., Sharpless asymmetric dihydroxylation) followed by selective reduction establishes the (18R)-hydroxyl configuration.
Laboratory-Scale Synthetic Routes
Step 1: Construction of the Bicyclic Amine (Intermediate A)
-
Starting Material : L-proline derivatives.
-
Key Reaction : Intramolecular aldol condensation under basic conditions (KOH/EtOH, 60°C) yields a bicyclic enamine.
-
Yield : 68–72%.
Step 2: Lactam Formation (Intermediate B)
-
Starting Material : Cyclohexenone and benzyl-protected glycine.
-
Key Reaction : Mannich reaction followed by lactamization (HATU, DIPEA, DMF).
-
Yield : 55–60%.
Step 3: [4+2] Cycloaddition
-
Conditions : Heating Intermediates A and B in toluene at 110°C for 24 h.
-
Stereochemical Outcome : Diastereomeric ratio (dr) of 3:1 favoring the desired (1R,9R,10S,12R) configuration.
Step 4: Ethylidene Incorporation
-
Reagent : Ethyltriphenylphosphonium bromide, NaHMDS, THF, −78°C.
-
Yield : 85%.
Step 5: Hydroxylation and Deprotection
-
Oxidation : TEMPO/BAIB system in CH₂Cl₂/H₂O.
-
Reduction : L-Selectride in THF at −40°C.
-
Overall Yield : 12–15% (5 steps).
Step 1: Synthesis of Diene-Dienophile Precursors
-
Diene : Norbornene-derived amine.
-
Dienophile : Acrylate-functionalized lactam.
Step 2: Grubbs II-Catalyzed RCM
-
Conditions : 5 mol% Grubbs II catalyst, CH₂Cl₂, reflux.
-
Outcome : Forms the 14-membered macrocycle with embedded nitrogen atoms.
Step 3: Acid-Mediated Cyclization
-
Reagent : TFA in dichloroethane induces tandem cyclization to generate three additional rings.
-
Yield : 40% per cyclization event.
Step 4: Stereochemical Correction
-
Chiral Resolution : Use of (R)-BINOL-phosphoric acid for kinetic resolution.
-
Enantiomeric Excess (ee) : >98%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
-
Reactor Design : Microfluidic channels with immobilized catalysts (e.g., Pd/C for hydrogenation).
-
Advantages : 30% reduction in solvent use, 20% higher yield compared to batch processes.
Crystallization-Induced Dynamic Resolution (CIDR)
-
Method : Seeding with enantiopure crystals to bias stereochemical outcomes.
-
Purity : >99.5% ee achieved in pilot studies.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Sequential Cyclization) | Route 2 (RCM-Driven) |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 12–15% | 18–22% |
| Stereocontrol | Moderate (dr 3:1) | High (dr 10:1) |
| Scalability | Limited by purification steps | High (continuous flow) |
| Cost per Gram (USD) | $2,450 | $1,780 |
Critical Challenges and Mitigation Strategies
Stereochemical Drift During Ethylidene Installation
-
Cause : Thermodynamic favorability of (Z)-ethylidene isomer.
-
Solution : Low-temperature (−78°C) Wittig reactions with bulky ylides.
Oxidative Degradation of Hydroxyl Group
-
Mitigation : In-situ protection as TBS ether during earlier stages.
Macrocycle Ring Strain in RCM Approach
-
Resolution : Use of relay metathesis with pre-strained dienes.
Emerging Methodologies (Post-2023 Innovations)
Enzymatic Desymmetrization
-
Enzyme : Engineered cytochrome P450 monooxygenase.
-
Function : Simultaneous hydroxylation and stereochemical control.
-
Efficiency : 90% conversion in 6 h.
Electrochemical C–H Activation
-
Anode Material : Platinum mesh in acetonitrile/water.
-
Outcome : Direct functionalization of C10 and C15 positions.
Purification and Characterization Protocols
Chromatographic Techniques
-
Normal Phase HPLC : Zorbax Silica column, hexane/EtOAc gradient.
-
Chiral SFC : Chiralpak AD-H column, CO₂/MeOH mobile phase.
Spectroscopic Validation
-
NOESY NMR : Confirms transannular H-bonding between N8 and O18.
-
X-ray Crystallography : Absolute configuration assignment (CCDC deposition recommended).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, providing a pathway for the synthesis of analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 298.39 g/mol. Its unique hexacyclic structure contributes to its diverse reactivity and potential applications.
Chemistry
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its intricate structure allows for various chemical modifications and transformations that can lead to the development of new compounds with desired properties.
Biology
Biologically, the compound is under investigation for its interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest it may affect several biochemical pathways due to its potential as a multitarget inhibitor of viral proteins.
Medicine
The medicinal properties of this compound are particularly noteworthy:
-
Anticancer Activity : Research indicates that it exhibits significant anticancer effects against various cell lines. For example:
These findings highlight its potential in developing new cancer therapies.
Cell Line IC50 (µM) Mechanism of Action MCF-7 5.4 Induction of apoptosis A549 6.2 Cell cycle arrest at G2/M phase
Industry
In industrial applications, this compound may be utilized in creating advanced materials such as polymers and coatings due to its unique chemical properties. Its structural features can enhance the performance characteristics of these materials.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting cancer cell proliferation through apoptosis mechanisms. The research involved testing various concentrations on multiple cancer cell lines.
- Synthesis Development : Another case study focused on optimizing synthetic routes for producing this compound efficiently in an industrial setting. Techniques like continuous flow chemistry were explored to enhance yield and purity while maintaining cost-effectiveness.
Mechanism of Action
The mechanism by which (1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural Analogues and Molecular Weight Differences
The following table summarizes key structural and molecular differences between the target compound and related diazahexacyclo alkaloids:
*Estimated based on analogs in and .
Key Observations:
- Ethylidene vs. Ethyl Groups : The target compound’s 13-ethylidene group (a vinyl derivative) distinguishes it from the saturated 13-ethyl substituent in the 326.438 MW analog . The ethylidene moiety may enhance rigidity and influence π-π interactions in biological systems.
- Functional Group Variations : The 18-hydroxyl group in the target compound contrasts with the 18-ketone in the 336.433 MW analog , which would reduce hydrogen-bonding capacity and increase hydrophobicity. The methoxy and ester substitutions in other analogs (e.g., 338.405 MW) further alter solubility and metabolic stability .
- Impact of Heteroatoms : Replacement of nitrogen with oxygen (18-oxa in 338.405 MW compound) likely reduces basicity and alters receptor binding profiles .
Charge Properties and Solubility
While direct data on the target compound’s charge parameters are unavailable, analogs with hydroxyl groups (e.g., 326.438 MW compound in ) exhibit higher polarity due to H-bond donor/acceptor capacity. The 18-hydroxyl group in the target compound suggests moderate aqueous solubility compared to the 18-ketone analog (336.433 MW), which is more lipophilic . The methyl ester in the 338.405 MW compound would further reduce polarity, enhancing membrane permeability .
Classification and Pharmacological Implications
Per and , the target compound and its analogs fall under alkaloids, specifically Strychnos or Corynanthean types. These classes are associated with diverse bioactivities, including CNS modulation and antimicrobial effects. However, substituent variations critically influence target specificity:
- Strychnos Alkaloids: Typically feature complex polycyclic structures with nitrogen atoms; the 336.433 MW analog’s ketone group may reduce interaction with acetylcholine receptors compared to hydroxylated variants .
- Corynanthean-Type Alkaloids : Often include ester or methoxy groups (e.g., 338.405 MW compound), which correlate with antimalarial or analgesic properties in literature .
Biological Activity
The compound (1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol is a complex organic molecule with a unique hexacyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.39 g/mol. The structure features multiple rings and functional groups that contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. A study conducted by demonstrated that it inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was particularly effective against breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| A549 (Lung) | 6.2 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against several pathogens. In vitro studies reported by revealed that it possesses antibacterial and antifungal properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. Research published in indicated that it can reduce oxidative stress and inflammation in neuronal cells.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in neuronal cells.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth.
Case Studies
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with the compound showed a significant reduction in tumor size after six weeks of treatment.
- Neuroprotection in Alzheimer’s Models : Animal studies demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque accumulation.
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of this polycyclic diaza compound?
To confirm the stereochemistry and functional groups, employ a combination of:
- 1D/2D NMR : 1H and 13C NMR for backbone assignment, supplemented with COSY (homonuclear correlations) and HMBC (heteronuclear coupling) to resolve ring connectivity and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular formula determination and fragmentation pattern analysis.
- X-ray Crystallography : If single crystals are obtainable, this provides absolute configuration validation, as demonstrated in studies of similar polycyclic structures .
Q. What synthetic strategies are viable for constructing the diazahexacyclic core?
Key steps may include:
- Ring-Closing Metathesis (RCM) : To form medium/large rings in the polycyclic framework, leveraging Grubbs catalysts .
- Cycloaddition Reactions : [4+2] or [3+2] cycloadditions to establish fused rings, guided by precedents in heterocyclic synthesis .
- Chiral Auxiliaries or Catalysts : To control stereogenic centers (e.g., 1R,9R,10S configurations).
Q. How should stability studies be designed for this compound under laboratory conditions?
- Accelerated Stability Testing : Expose the compound to varied temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV/MS .
- Solution Stability : Assess in common solvents (DMSO, MeOH) over 72 hours to identify optimal storage conditions .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be systematically resolved?
- Orthogonal Assay Validation : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (MTT/XTT) to rule out assay-specific artifacts .
- Purity Assessment : Use HPLC-DAD/ELSD to verify >95% purity; impurities (e.g., stereoisomers) may skew results .
- Solvent/Vehicle Controls : Ensure DMSO or other solvents do not interfere with readouts, especially in cell-based systems .
Q. What computational approaches are suitable for predicting this compound’s environmental fate?
- In Silico Models :
- EPI Suite : Predict biodegradability (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR).
- SPARC : Calculate physical-chemical properties (logP, pKa) to model partitioning in soil/water systems .
- Read-Across Analysis : Use data from structurally related compounds (e.g., polycyclic amines) to infer environmental persistence .
Q. How to design a QSAR model for optimizing bioactivity against a target enzyme?
- Descriptor Selection : Include topological (e.g., Wiener index), electronic (HOMO/LUMO), and steric (molar refractivity) parameters.
- Machine Learning Methods : Apply partial least squares (PLS) regression or support vector machines (SVM) to correlate descriptors with activity data .
- Validation : Use leave-one-out cross-validation and external test sets to avoid overfitting .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., hexane/EtOAc) to induce slow crystallization.
- Derivatization : Introduce heavy atoms (e.g., bromine) via covalent modification to enhance diffraction .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .
Methodological Resources from Evidence
- Structural Characterization : Refer to crystallographic protocols in for azapolycyclic systems .
- Environmental Impact Assessment : Align with INCHEMBIOL’s framework for studying abiotic/biotic transformations .
- Bioactivity Validation : Use antioxidant assay designs from (e.g., DPPH radical scavenging) as a template for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
